molecular formula C12H19NO7 B3175719 Diethyl 2-(3-ethoxy-3-oxopropanamido)malonate CAS No. 959054-21-8

Diethyl 2-(3-ethoxy-3-oxopropanamido)malonate

Cat. No.: B3175719
CAS No.: 959054-21-8
M. Wt: 289.28 g/mol
InChI Key: PEEDQHGRWFGQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(3-ethoxy-3-oxopropanamido)malonate is a chemical compound with the molecular formula C12H19NO7 . It is a type of N-acyl-amino acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a malonate core with two ethyl ester groups and an ethoxy-3-oxopropanamido group . The InChI key for this compound is PEEDQHGRWFGQDK-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 399.2±32.0 °C at 760 mmHg, and a flash point of 195.2±25.1 °C . It has a molar refractivity of 66.6±0.3 cm3, a polar surface area of 108 Å2, and a molar volume of 243.4±3.0 cm3 .

Scientific Research Applications

Synthesis and Crystal Structures of Fluorinated Organo Alkali–Metal Complexes

The compound has been involved in the synthesis of fluorinated organo alkali–metal complexes, where it reacted with alkali metal salts to form solvent molecule-involved complexes and ion aggregates composed of alkali metal cation and carbanion. These complexes were fully characterized by spectroscopic methods and single crystal X-ray diffraction analyses (Song et al., 2012).

Intermediate in Synthesis of Anticancer Drugs

It has been identified as an important intermediate in the synthesis of small molecule anticancer drugs, specifically nitrogen-containing water-soluble carboxylic acids. This study explored a faster method to synthesize these compounds, emphasizing their role in cancer treatment by acting on signaling pathways involved in cancer cell growth (Xiong et al., 2018).

Role in Synthesis of Organic and Medicinal Compounds

Diethyl 2-(3-ethoxy-3-oxopropanamido)malonate has been used in various organic synthesis processes. For instance:

  • It underwent reactions with N-substituted cyanoacetanilides leading to unexpected product formation, indicating its reactive nature and potential in organic synthesis (Gorobets et al., 2010).
  • It participated in an efficient cascade synthesis of highly functionalized isoxazolidine derivatives, demonstrating its versatility and importance in the development of compounds relevant in medicinal chemistry (Li et al., 2017).

Synthesis of Oligonucleotide Glycoconjugates

It was used in the synthesis of oligonucleotide glycoconjugates bearing different glycosyl groups, highlighting its role in the synthesis of complex biomolecules and its potential in biochemical and medicinal applications (Katajisto et al., 2004).

Properties

IUPAC Name

diethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO7/c1-4-18-9(15)7-8(14)13-10(11(16)19-5-2)12(17)20-6-3/h10H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEDQHGRWFGQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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